molecular formula C14H16N2O3 B12582186 6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 639461-53-3

6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B12582186
CAS No.: 639461-53-3
M. Wt: 260.29 g/mol
InChI Key: AJJDMTGVIMGVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C14H16N2O3. This compound is known for its unique structure, which includes a cyclohexene ring substituted with an aminophenylcarbamoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, halides, suitable solvents.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenylcarbamoyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the aminophenylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

639461-53-3

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

6-[(3-aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-5,8,11-12H,6-7,15H2,(H,16,17)(H,18,19)

InChI Key

AJJDMTGVIMGVRF-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=CC(=C2)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.